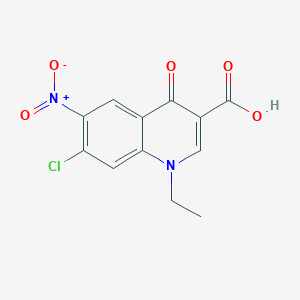

7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O5/c1-2-14-5-7(12(17)18)11(16)6-3-10(15(19)20)8(13)4-9(6)14/h3-5H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLLQPWMFULLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale preparation of intermediates, followed by their conversion into the final product. The process is optimized for yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group at position 6 increases the nucleophilicity at position 7, facilitating substitution reactions.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like cyclopropylamine and conditions involving heating with dimethylformamide (DMF) and potassium carbonate (K2CO3).

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Reduction: Amino derivatives.

Oxidation: Oxidized products with altered functional groups.

Scientific Research Applications

Antibacterial Applications

One of the most prominent applications of 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is in the development of antibacterial agents. This compound is part of the fluoroquinolone class, which is known for its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria.

Case Studies and Findings

- A study highlighted that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those of traditional antibiotics like ciprofloxacin, indicating enhanced potency .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7-Chloro... | ≤0.125 | S. aureus, E. coli |

| Compound 30 | 0.57 | MRSA |

| Compound 96 | 0.036 | E. coli |

This table summarizes the effectiveness of various derivatives against key bacterial strains, showcasing the potential for these compounds in treating resistant infections.

Anticancer Potential

Recent research has also explored the anticancer properties of 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Studies indicate that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Research Insights

- The compound has shown promising results in inhibiting cell lines associated with various cancers, including breast and prostate cancer. Mechanistic studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species and mitochondrial dysfunction .

Antimalarial Activity

Another area of interest is the antimalarial activity of this compound and its derivatives. Some studies have indicated that modifications to the quinolone structure can enhance efficacy against malaria parasites.

Experimental Evidence

- In vitro assays have demonstrated that certain derivatives possess significant activity against Plasmodium falciparum, the parasite responsible for malaria. The structure–activity relationship studies are ongoing to optimize these compounds for better efficacy and reduced toxicity .

Synthetic Strategies

The synthesis of 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves various chemical reactions that enhance its biological activity. Researchers are continually developing new synthetic methodologies to improve yield and reduce environmental impact.

Synthesis Techniques

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and related quinolones are analyzed below:

Substituent Effects at Position 1

- Ethyl vs. Cyclopropyl: The ethyl group at position 1 contrasts with the cyclopropyl substituent in compounds like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (). Cyclopropyl groups enhance rigidity and membrane penetration, improving bioavailability and antibacterial potency . Ethyl, being less bulky, may increase aqueous solubility but reduce target affinity due to weaker hydrophobic interactions.

Substituent Effects at Position 6

- Nitro vs. Fluoro: Classical quinolones (e.g., 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, –19) feature fluorine at position 6, which enhances DNA gyrase binding and Gram-negative activity. Nitro groups are also associated with mutagenicity risks, limiting therapeutic utility .

Substituent Effects at Position 7

- Chlorine vs. Piperazinyl/Amino Groups: While the target compound retains chlorine at position 7, derivatives like 7-(4-(2-chloro-2-phenylacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () incorporate piperazinyl groups, which broaden activity against Gram-positive pathogens. Chlorine alone provides moderate activity but lacks the spectrum-enhancing effects of bulkier substituents .

Physicochemical Properties

- Melting Point and Stability: Ethyl esters of similar compounds (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) decompose at ~256°C (). The ethyl group in the target compound likely lowers thermal stability compared to cyclopropyl analogs due to reduced molecular rigidity.

- Solubility: Nitro groups increase polarity but may reduce lipid solubility, impairing bacterial membrane penetration. Fluoroquinolones (e.g., 7-chloro-1-ethyl-6-fluoro-4-oxo-..., –19) balance polarity with lipophilicity, optimizing pharmacokinetics .

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Physicochemical Properties

Research Findings and Implications

- Antibacterial Activity: The nitro group likely reduces DNA gyrase affinity compared to fluoroquinolones, as fluorine’s electronegativity is critical for enzyme interaction. Derivatives with piperazinyl groups () or azepane rings () show superior activity, suggesting the target compound may serve as a scaffold for further modifications .

- Toxicity Concerns: Nitro groups are prone to metabolic reduction, generating reactive intermediates that may cause toxicity.

- Synthetic Utility: The compound’s nitro and ethyl groups make it a candidate for synthesizing hybrid molecules, such as benzodiazepine-quinolone conjugates () .

Biological Activity

7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H9ClN2O5

- Molecular Weight : 296.66 g/mol

- CAS Number : 75001-59-1

These properties play a crucial role in its biological activity and interactions with various biological targets.

Antibacterial Activity

7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits notable antibacterial properties. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria. In particular, it demonstrates:

- Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.57 |

| Escherichia coli | 0.52 |

| Pseudomonas aeruginosa | 0.082 |

These results indicate that the compound may serve as a promising candidate for treating bacterial infections, especially those resistant to conventional antibiotics .

Anticancer Activity

Research has highlighted the compound's potential in oncology. It has shown cytotoxic effects on various cancer cell lines, including:

- MCF-7 (breast cancer)

- U-87 (glioblastoma)

Studies indicate that it induces apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

The antibacterial mechanism primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The compound's structural modifications enhance its binding affinity to these targets, leading to effective bacterial cell death .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of 7-chloro derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with an MIC value significantly lower than that of traditional antibiotics, suggesting its potential as a new therapeutic option for resistant strains .

Study on Anticancer Properties

In vitro studies demonstrated that treatment with 7-chloro derivatives resulted in significant reduction in cell viability in MDA-MB-231 breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing an increase in the percentage of apoptotic cells after treatment .

Q & A

Q. What are the key considerations in designing a synthesis protocol for 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

Methodological Answer: The synthesis of this compound typically involves cyclization and nitration steps. Key considerations include:

- Precursor selection : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) is a common intermediate, where nitro group introduction requires precise control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration .

- Reaction conditions : Temperature (e.g., 0–5°C for nitration) and solvent polarity significantly impact yield. For example, polar aprotic solvents like DMF improve solubility during cyclization .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH) is recommended to isolate the nitro-substituted product from byproducts .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Verify substituent positions. For instance, the ethyl group at N1 shows a triplet (~1.4 ppm, CH₃) and quartet (~4.3 ppm, CH₂), while the nitro group deshields adjacent protons (e.g., C5-H appears downfield at ~8.5 ppm) .

- X-ray crystallography : Resolves spatial arrangements. In related compounds (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate), C–H⋯O/Cl interactions stabilize crystal packing (C⋯O distances: 3.065–3.537 Å) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 356.2 for C₁₂H₁₀ClN₂O₅) and purity (>98%) .

Advanced Research Questions

Q. How do substituent variations at C6 and C7 influence the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

- C6 nitro vs. fluoro : Nitro groups enhance electron-withdrawing effects, potentially improving DNA gyrase inhibition but reducing solubility. Fluoro substituents (e.g., in 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 75001-63-7) increase membrane permeability .

- C7 modifications : Bulky groups (e.g., cyclopropyl) at N1 reduce off-target binding, while amino/piperazinyl groups at C7 (e.g., clinafloxacin derivatives) enhance Gram-negative bacterial targeting .

Table 1: Substituent Effects on Antibacterial Activity

| Position | Substituent | Biological Impact | Reference |

|---|---|---|---|

| C6 | -NO₂ | ↑ Enzyme affinity, ↓ solubility | |

| C6 | -F | ↑ Permeability, moderate activity | |

| C7 | -NH₂ | Broad-spectrum activity |

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

- Comparative crystallography : Analyze binding modes of analogs (e.g., 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) to identify critical hydrogen bonds (e.g., O4⋯Arg-458 in DNA gyrase) .

- Free-energy perturbation (FEP) : Computational modeling quantifies substituent contributions to binding energy, resolving discrepancies between in vitro and in vivo data .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenges : Poor solubility in common solvents and polymorphism due to nitro group steric effects .

- Mitigation strategies :

Table 2: Crystallographic Data for Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.